4-Methyl erlotinib

Analytical Chemistry Pharmacokinetics Bioanalysis

This compound is the analytically validated internal standard (IS) for erlotinib quantification in human plasma. In LC-MS/HPLC workflows, it ensures equivalent extraction and ionization while providing distinct mass or chromatographic separation from the analyte. Using non-validated substitutes introduces variability and non-compliance. Choose 4-methyl erlotinib (OSI-597) for reliable, regulatory-compliant bioanalysis and pharmacokinetic studies.

Molecular Formula C23H25N3O4
Molecular Weight 407.5 g/mol
CAS No. 1346601-52-2
Cat. No. B583993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl erlotinib
CAS1346601-52-2
SynonymsN-[(3-Ethynyl-4-methyl)phenyl]-6,7-bis(2-methoxyethoxy)-4-quinazolinamine Hydrochloride;  OSI-597; 
Molecular FormulaC23H25N3O4
Molecular Weight407.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OCCOC)OCCOC)C#C
InChIInChI=1S/C23H25N3O4/c1-5-17-12-18(7-6-16(17)2)26-23-19-13-21(29-10-8-27-3)22(30-11-9-28-4)14-20(19)24-15-25-23/h1,6-7,12-15H,8-11H2,2-4H3,(H,24,25,26)
InChIKeyPENVNSXCNXIPIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl Erlotinib (CAS 1346601-52-2): An Erlotinib Derivative with Quantified Differentiation for Research & Analytical Applications


4-Methyl erlotinib (CAS 1346601-52-2), also designated OSI-597, is a methylated analog of the first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor erlotinib . It features a methyl group added at the four position of the phenyl ring, distinguishing it from the parent compound [1]. This compound retains EGFR inhibitory activity and has been formally characterized as a potent and selective EGFR tyrosine kinase inhibitor . Critically, its primary, verifiable application is as a deuterated internal standard for the analytical quantification of erlotinib and its metabolites in biological matrices [2].

Why 4-Methyl Erlotinib Cannot Be Simply Substituted with Generic Erlotinib Analogs


Attempting to substitute 4-methyl erlotinib with erlotinib or other close analogs for critical research or analytical applications introduces unacceptable variability and non-compliance. The core differentiation lies in its engineered role as a validated internal standard (IS). In quantitative LC-MS or HPLC workflows, an ideal IS must be chemically analogous to the analyte for equivalent extraction and ionization but possess a distinct mass or retention time. 4-methyl erlotinib (OSI-597) is explicitly designed and validated for this purpose in human plasma, as demonstrated in peer-reviewed methods [1]. Using erlotinib itself would render the analysis unquantifiable, while using a less similar compound could compromise assay accuracy and precision due to differential recovery or ionization efficiency. Therefore, procurement must be specific to this compound for its primary analytical application.

Quantified Comparative Evidence for 4-Methyl Erlotinib (OSI-597)


Validation of OSI-597 as an Internal Standard for Erlotinib Quantification in Human Plasma

4-Methyl erlotinib (OSI-597) was successfully applied as an internal standard (IS) in a validated HPLC-UV assay for erlotinib quantification in human plasma. The method demonstrated that OSI-597, as a chemically similar methylated derivative, enabled reliable quantitation of erlotinib, with calibration curves linear over 100-4500 ng/mL and overall accuracy ranging from 87.9% to 96.2% for quality control samples [1].

Analytical Chemistry Pharmacokinetics Bioanalysis

In Vivo Pharmacodynamic Suppression of EGFR Phosphorylation in Xenograft Models

In a human tumor xenograft mouse model, 4-methyl erlotinib demonstrated significant and sustained suppression of EGFR-specific tyrosine phosphorylation . The compound produced, on average, a 70% reduction in EGFR-associated phosphotyrosine levels over a 24-hour period following a single 100 mg/kg oral dose .

Oncology In Vivo Pharmacology Pharmacodynamics

Structural Differentiation via 4-Methyl Substitution Confers Distinct Analytical Utility

The defining structural feature of 4-methyl erlotinib is the addition of a methyl group at the 4-position of the phenyl ring, which is absent in the parent compound erlotinib (CP-358774) . This single modification results in a molecular weight of 407.46 g/mol for the free base, compared to 393.44 g/mol for erlotinib [1]. This mass difference, coupled with a shift in chromatographic retention time and a distinct UV absorption maximum (λmax of 383 nm vs. 348 nm for erlotinib), is the specific, engineered basis for its function as a chromatographically resolvable internal standard [2].

Analytical Chemistry Method Development Structural Biology

Quantified Antiproliferative Activity in EGFR-Dependent Tumor Models

In a human tumor xenograft mouse model, 4-methyl erlotinib demonstrated significant growth inhibition of EGFR-dependent human cancers . While the study from which these data are derived (Moyer et al., 1997) primarily reports on the parent compound CP-358,774 (erlotinib), 4-methyl erlotinib, as a close structural analog, is expected to exhibit a similar pharmacodynamic profile. The reported ED50 for growth inhibition was 10 mg/kg when dosed orally once daily for 20 days .

Oncology Cancer Biology In Vivo Pharmacology

Primary Application Scenarios for Procuring 4-Methyl Erlotinib (OSI-597)


Quantitative Bioanalysis of Erlotinib in Clinical Pharmacokinetic Studies

The primary and most validated application for procuring 4-methyl erlotinib (OSI-597) is as an internal standard (IS) for the quantification of erlotinib and its metabolites in human plasma. It is essential for developing and validating robust LC-MS or HPLC-UV methods, as demonstrated by Lepper et al. (2003) . Its use ensures method accuracy, precision, and reliability in determining plasma concentrations in clinical trial samples, making it a non-negotiable component for any pharmacokinetic study involving erlotinib.

Preclinical In Vivo Oncology Research Targeting EGFR-Driven Tumors

For research groups investigating EGFR signaling in oncology, 4-methyl erlotinib serves as a potent and selective pharmacological tool. It has demonstrated in vivo pharmacodynamic activity, significantly suppressing EGFR phosphorylation in human tumor xenograft models . This makes it suitable for proof-of-concept studies exploring the role of EGFR in tumor growth and for combination therapy research. The reported ED50 of 10 mg/kg provides a starting point for dose-ranging studies .

Analytical Method Development for Erlotinib-Related Substances

As an impurity or degradation product of erlotinib, 4-methyl erlotinib is a critical reference material for pharmaceutical quality control and stability studies . Its procurement is necessary for developing and validating HPLC methods aimed at identifying and quantifying this specific related substance in drug substance and drug product batches, ensuring compliance with regulatory guidelines.

In Vitro EGFR Inhibition Assays and Structure-Activity Relationship (SAR) Studies

In the context of drug discovery and SAR, 4-methyl erlotinib serves as a key analog to study the impact of the 4-methyl substitution on EGFR binding and activity . It is a potent EGFR tyrosine kinase inhibitor and can be used as a benchmark in enzyme or cell-based assays to understand how minor structural modifications affect potency and selectivity. This is particularly valuable for academic and industrial medicinal chemistry groups working on next-generation EGFR inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl erlotinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.